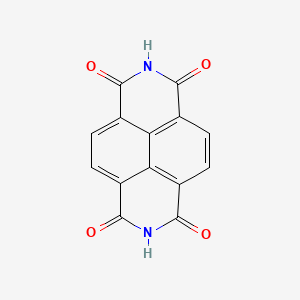

1,4,5,8-Naphthalenetetracarboxdiimide

説明

Contextual Significance of NDI in Conjugated Systems

The significance of NDI in the field of conjugated systems stems from its distinct electronic and structural characteristics. The NDI core is electron-deficient, making it an excellent n-type (electron-accepting) semiconductor. nih.gov Its ability to readily accept electrons is a result of its extended conjugated ring system combined with the electron-withdrawing nature of its carbonyl centers. wikipedia.org This redox-active nature allows NDIs to form stable radical anions. wikipedia.orgrsc.org

The planar geometry of the NDI molecule promotes strong π–π intermolecular interactions, facilitating charge transport. rsc.org This property is crucial for its use in organic electronics, where it functions as an electron transporting unit in various devices. rsc.org Researchers have successfully incorporated NDIs into the main chain of conjugated polymers, leading to materials with high electron mobilities and the ability to absorb light into the near-infrared (NIR) region. rsc.org The optical and electronic properties of these systems can be finely tuned by chemical modifications, either at the imide nitrogen positions or directly on the aromatic core. acs.org This tunability, combined with high electron affinities, allows for the creation of semiconducting thin films with significant charge-carrier mobility values, surpassing other materials like pyromellitic diimides (PyDI) in performance. nih.govgatech.edu

Interdisciplinary Relevance of NDI-Based Research

The unique properties of NDI-based materials have established their relevance across a wide range of scientific and technological disciplines. Their stability and favorable electronic characteristics make them pivotal in the field of organic electronics . rsc.org NDI derivatives are used as n-type semiconductors in devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). nih.govgatech.edu The development of NDI-based materials addresses key challenges in this area, including improving electron charge mobility and enhancing the air stability of devices. gatech.edu

In supramolecular chemistry , the electron-accepting nature and planar structure of NDIs are exploited to create complex molecular architectures. wikipedia.org They readily form charge-transfer complexes and can be used to construct molecular switches, catenanes, and rotaxanes. acs.org Furthermore, functionalized NDIs can self-assemble through hydrogen bonding to form programmed structures like nanotubes, which have intriguing host-guest properties for complexing other molecules. nih.govrsc.org

The strong visible-light absorption and redox activity of NDIs make them highly regarded as photocatalysts . rsc.org NDI-based hybrid materials are being explored for driving organic transformations using light energy, which is a growing interest for sustainable chemical production. rsc.orgnih.gov Recent research has demonstrated that NDI photocatalysts can efficiently enable a variety of reactions, including photooxygenations and the functionalization of C-H bonds under visible light. nih.govacs.orgacs.org

The applications of NDIs extend into the biomedical field . Their ability to intercalate into DNA has led to their investigation for medicinal purposes. wikipedia.orgacs.org Water-soluble NDI derivatives have been designed as fluorescent "turn-on" sensors for detecting pH changes within cells, allowing for the imaging of acidic organelles in normal and cancerous cells. researchgate.net Additionally, NDI-based polymers that absorb in the near-infrared (NIR) region are being developed for photothermal therapy (PTT), a minimally invasive cancer treatment that uses light to generate heat and destroy tumor cells. nih.gov

Research Findings: Data Tables

Table 1: Performance of an NDI-Based Organic Electrochemical Transistor (OECT)

This table presents the performance metrics of an OECT using a glycolated NDI-based small molecule (gNDI-Br₂) as the channel material. The data shows how device performance scales with the concentration of the active material.

| Concentration of gNDI-Br₂ | Transconductance (μS) | Mobility Capacitance Product (μC*) (F cm⁻¹ V⁻¹ s⁻¹) |

| 50 mg mL⁻¹ | 344 ± 19.7 | 0.13 ± 0.03 |

| 100 mg mL⁻¹ | 814 ± 124.2 | 0.23 ± 0.04 |

Data sourced from reference rsc.orgresearchgate.net

Table 2: Electronic Properties of a Cadmium-NDI Coordination Complex

This table compares the calculated electronic properties of a ligand (H₂-l-ala NDI) with its cadmium-coordinated complex (Cd-NDI), highlighting the change in band gap (E_g) and maximum absorption wavelength (λ_max) upon metal coordination.

| Compound | Basis Set | Band Gap (E_g) (eV) | Max Absorption (λ_max) (nm) |

| H₂-l-ala NDI | - | 3.387 | 375 |

| Cd-NDI Complex | CAM-B3LYP/LANL2DZ | 2.61 | - |

| Cd-NDI Complex | B3LYP/LANL2MB | 2.42 | 376 |

Data sourced from reference nih.gov

Structure

3D Structure

特性

IUPAC Name |

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h1-4H,(H,15,17,19)(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODUWJSFPLUDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=O)NC4=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205440 | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-24-4 | |

| Record name | Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid diimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5690-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896Z6Y4WZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Functionalization Strategies for Ndi Derivatives

Classical Synthesis of Symmetric NDI Compounds

Symmetrically substituted NDI compounds, where two identical functional groups are attached to the imide nitrogen atoms, represent the most fundamental class of NDI derivatives. Their synthesis is typically straightforward and efficient.

The most common and direct method for synthesizing symmetric NDIs is the one-step condensation reaction between commercially available 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NDA) and two equivalents of a primary amine. acs.orgwikipedia.org This reaction is typically carried out in a high-boiling point solvent, such as N,N'-dimethylformamide (DMF) or isopropanol, at elevated temperatures (70–110 °C) for a duration of 12 to 24 hours. acs.org The process involves the formation of two imide rings as the amine nucleophilically attacks the carbonyl carbons of the anhydride (B1165640) groups, followed by dehydration to yield the stable diimide structure. This robust method allows for the introduction of a wide variety of functionalities at the imide positions, depending on the choice of the primary amine. acs.org

Table 1: Representative Conditions for Symmetric NDI Synthesis

| Amine Reactant | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| Primary Amine | DMF | 70-110 | 12-24 | acs.org |

| Hexylamine | Acetic Acid | Reflux | Not Specified | beilstein-journals.org |

| Aniline (B41778) | Acetic Acid | Reflux | Not Specified | beilstein-journals.org |

Synthesis of Unsymmetrical NDI Derivatives

The synthesis of unsymmetrical or N-desymmetrized NDIs, which feature two different substituents at the imide positions, requires more strategic approaches to avoid the formation of a difficult-to-separate mixture of symmetric and unsymmetrical products. acs.orgnih.gov

To achieve selective N-desymmetrization, stepwise protocols have been developed. A key strategy involves the initial conversion of 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NDA) into its monoanhydride-diacid form. acs.orgwikipedia.org This is often accomplished through controlled hydrolysis of NDA, for instance, by using a base like potassium hydroxide (B78521) (KOH) followed by re-acidification to a specific pH. acs.orgrsc.org

Once the monoanhydride intermediate is formed, it can be reacted with one equivalent of the first primary amine to yield a naphthalene (B1677914) monoimide (NMI) derivative. acs.org This intermediate is then reacted with a second, different primary amine in a subsequent step to form the final unsymmetrical NDI. acs.orgnih.gov This stepwise approach provides excellent control and generally results in high yields of the desired asymmetric product. acs.org Factors such as the steric properties and solubility of the amines can influence the reaction's success. acs.orgfigshare.com Alternative methods, including microwave-assisted synthesis, have also been employed to produce structurally diverse unsymmetrical NDIs in very high yields and with significantly reduced reaction times. acs.orgfigshare.com

Table 2: Strategies for Unsymmetrical NDI Synthesis

| Method | Step 1 | Step 2 | Key Feature | Reference |

| Stepwise Condensation | Controlled hydrolysis of NDA to monoanhydride-diacid. | Reaction with first amine, followed by second, different amine. | Isolable monoimide intermediate allows for controlled functionalization. | acs.orgwikipedia.orgnih.gov |

| Solid-Support Synthesis | Hydrolysis of NDA on a solid support, then formation of monoanhydride. | Reaction with first amine, then second amine or peptide. | Facilitates purification and high yields. | acs.org |

| Microwave-Assisted | Stepwise protocol under microwave irradiation. | Steric and electronic properties of amines determine selectivity. | Rapid synthesis (1-5 minutes) with high yields. | acs.orgfigshare.com |

Imide-Position Functionalization of 1,4,5,8-Naphthalenetetracarboxdiimide

Functionalization at the imide positions is a powerful tool for modulating the properties of the NDI core. By selecting appropriate primary amines, a vast range of chemical functionalities, from simple alkyl and aryl groups to complex biomolecules, can be incorporated.

The condensation reaction with NDA readily accommodates a diverse array of both aliphatic and aromatic primary amines. acs.org The introduction of aliphatic chains, which can be linear, branched, or cyclic, is commonly used to influence the solubility and processing characteristics of the resulting NDI derivative. researchgate.netrsc.org For instance, N,N'-dihexyl-NTCDI and N,N'-dihexadecyl-NTCDI have been synthesized to serve as model compounds for studying organic multilayers. rsc.org The position of charged groups within these aliphatic side chains can have a significant impact on the NDI's propensity to self-stack in solution and its stability against hydrolysis. researchgate.net Similarly, aromatic amines like aniline can be used to attach phenyl groups, which can influence the material's packing motifs and electronic properties through π-π interactions. beilstein-journals.orgrsc.org

There is considerable interest in conjugating amino acids and peptides to the NDI scaffold to create functional bio-hybrid materials. acs.org This is achieved by using amino acids or peptides with a free primary amine group (such as the α-amino group or the ε-amino group of lysine) in the condensation reaction with NDA or its monoanhydride intermediate. acs.orgnih.gov The resulting NDI-amino acid and NDI-peptide conjugates often exhibit improved water solubility and can be designed to self-assemble into well-defined nanostructures like nanofibers, nanoribbons, and hydrogels. acs.orgnih.govacs.org For example, dilysine peptides functionalized at the imide position of an NDI have been shown to form helical nanofibers. acs.org The specific peptide sequence and its point of attachment to the NDI core can direct the self-assembly process, leading to materials with tunable properties for applications in cell imaging and sensing. acs.orgrsc.orgacs.org

Derivatization with Zwitterionic Side Chains

The introduction of zwitterionic side chains to the NDI scaffold is a sophisticated strategy to enhance solubility, influence molecular packing, and modulate electronic properties. A notable approach involves the synthesis of doubly zwitterionic, di-reduced naphthalenediimides, which are highly electron-rich and stable in air. nih.gov This structure was the first of its kind to be observed in a naphthalene moiety and was confirmed through single-crystal X-ray crystallography. nih.gov The zwitterionic nature contributes significantly to the stabilization of the otherwise reactive electron-rich π-system. nih.gov

Synthetic protocols have been developed for the isolation of stable, di-reduced NDI compounds. nih.gov For instance, zwitterionic NDI radicals have been synthesized and isolated, exhibiting high-lying singly occupied molecular orbital (SOMO) levels up to -4.04 eV. nih.gov This high energy level enables unprecedented intermolecular electron transfer from the NDI radical to a neutral NDI molecule in the ground state. nih.gov

Another synthetic route begins with 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), which is reacted with 3-(Dimethylamino)-1-propylamine in a condensation reaction to yield an NDI precursor. oup.com Subsequent alkylation and hydrolysis steps can produce a variety of zwitterionic NDI derivatives. oup.com These methods provide a pathway to novel, high-performance NDI anolytes designed to address issues like decomposition and aggregation during electrochemical cycling. oup.com The resulting zwitterionic structures can improve the stability and performance of NDI derivatives in applications such as aqueous organic redox flow batteries. oup.com

Core-Functionalization Strategies for this compound (cNDI)

Core-functionalization of the this compound (NDI) aromatic core, creating what is known as cNDI, is a primary strategy for profoundly altering its intrinsic properties. acs.orgthieme-connect.de Unlike modifications at the imide positions, which typically have a minimal effect on the electronic structure, direct substitution on the naphthalene core can significantly tune the photophysical and redox characteristics. acs.orgnih.gov These strategies have led to the development of NDIs with amplified electron-poor characteristics, as well as ambipolar and even strongly electron-donating properties. researchgate.netresearchgate.net The ability to introduce a wide range of functional groups directly onto the π-conjugated core allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. thieme-connect.de This control is reflected in the color and redox behavior of the resulting compounds. thieme-connect.de

Introduction of N, O, and S Donor Substituents at 2,6- and 2,3,6,7-Positions

The introduction of heteroatom donors, specifically nitrogen (N), oxygen (O), and sulfur (S), at the 2,6- and 2,3,6,7-positions of the NDI core is a powerful method to modulate its electronic properties. acs.org This core functionalization leads to photophysical properties that are markedly different from their unsubstituted counterparts. acs.org The electron-donating nature of these substituents engages in intramolecular charge transfer (ICT) with the electron-deficient NDI core. thieme-connect.de

This substitution results in significant changes to the optical properties. While imide-substituted NDIs typically show π–π* transitions around 370–380 nm, core-substituted NDIs (cNDIs) display an additional ICT band in the visible spectrum. thieme-connect.de The energy of this ICT band can be tuned across the visible range by varying the electron-donating strength of the core substituents. acs.org For example, accommodating amine substituents on the NDI scaffold yields two distinct absorption bands: a high-energy band (350–450 nm) from π–π* transitions and a lower-energy band (450–600 nm) due to ICT. researchgate.net

Synthetic routes have been developed to introduce these donors, such as the aromatic nucleophilic substitution reactions at the 2,6-positions. researchgate.net For instance, donor-acceptor dyads and triads have been synthesized by coupling electron-rich phenothiazine (B1677639) and phenoxazine (B87303) donors to the NDI core via secondary amine linkages. mdpi.com Similarly, sulfur-substituted cNDI derivatives have been created, further expanding the library of functional materials. thieme-connect.de

Halogenation and Subsequent Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Buchwald–Hartwig)

A versatile and widely employed strategy for the core functionalization of NDIs involves initial halogenation of the core, followed by palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This two-step approach allows for the introduction of a vast array of substituents, enabling fine-tuning of the electronic and structural properties of the NDI molecule.

The process typically begins with the mono-, bis-, or tetra-bromination at the 2-, 2,6-, or 2,3,6,7-positions of the NDI core, respectively. researchgate.net The resulting bromo-NDI derivatives serve as versatile platforms for various coupling reactions. nih.gov These reactions include the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.com

For instance, the Suzuki coupling is used to introduce aryl or vinyl groups, while the Sonogashira coupling is employed for attaching terminal alkynes. researchgate.netnih.gov The Buchwald-Hartwig amination allows for the formation of C-N bonds, linking amines directly to the NDI core. nih.gov These reactions have been successfully performed to achieve desirable redox properties and create complex molecular architectures. researchgate.net A significant advancement in this area is the use of solvent-free synthesis in a vibratory ball mill, which reduces reaction times and waste, demonstrating a greener approach to c-NDI synthesis. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated NDI Core

| Coupling Reaction | Reactant Type | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Pd(OAc)₂, Pd(PPh₃)₄ |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Pd(OAc)₂, CuI (co-catalyst) |

| Stille | Organotin compound | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd(OAc)₂, phosphine (B1218219) ligands |

Annulation Reactions for Extended NDI Systems

Annulation reactions represent a powerful strategy for extending the π-conjugated system of the NDI core. This approach involves the fusion of additional rings onto the NDI framework, leading to larger, more complex, and often more rigid aromatic systems. thieme-connect.de These extended NDI systems exhibit significantly altered electronic and optical properties compared to the parent molecule.

One successful method involves double cross-coupling reactions with metallacyclopentadienes to create highly extended NDIs. researchgate.net This technique allows for the systematic expansion of the π-system, which can lower the HOMO-LUMO gap. thieme-connect.de For example, the covalent attachment of quaterthiophene units to NDI building blocks has been used to synthesize ambipolar π-conjugated chromophores of the A–D–A (Acceptor-Donor-Acceptor) type. thieme-connect.de

Another established method is the Danheiser annulation, which utilizes allenylsilanes, propargylsilanes, and allylsilanes as three-carbon units in [3+2] annulation processes to form five-membered rings. mit.edu These strategies provide routes to a variety of carbocyclic and heterocyclic systems fused to a parent structure, offering a versatile toolkit for constructing complex, extended NDI derivatives. mit.edu

Incorporation of Electron-Withdrawing and Electron-Donating Groups at the NDI Core

The electronic character of the NDI core can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov This functionalization directly impacts the HOMO and LUMO energy levels, which in turn modifies the molecule's redox potentials, absorption spectra, and fluorescence properties. thieme-connect.de

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino groups (e.g., morpholino), phenothiazine, or phenoxazine, onto the NDI core raises the HOMO energy level. nih.govmdpi.com This functionalization creates donor-acceptor systems within a single molecule. mdpi.com The result is often a significant red-shift in the absorption and emission spectra due to a smaller HOMO-LUMO gap. thieme-connect.de For example, attaching amine substituents can induce intramolecular charge transfer, leading to new absorption bands at longer wavelengths. researchgate.net This strategy has been used to create ambipolar NDIs with high HOMO levels. researchgate.netresearchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as cyano groups, amplifies the inherent electron-poor nature of the NDI scaffold. researchgate.net This modification lowers the LUMO energy level, making the molecule a stronger electron acceptor. researchgate.netresearchgate.net The incorporation of non-conventional and cationic EWGs has led to the realization of highly π-acidic molecules with LUMO levels reaching as low as –5.0 eV. researchgate.netresearchgate.net In some cases, integrating cationic EWGs at the NDI core has produced "electron-sponges" capable of accepting up to six electrons. researchgate.netresearchgate.net The N-cyanoimine group is another powerful EWG that can be used to depress LUMO energy levels, which is particularly important for applications in n-type organic semiconductors. researchgate.net

Table 2: Effect of Substituents on NDI Core Properties

| Substituent Type | Example Groups | Effect on HOMO Level | Effect on LUMO Level | Resulting Property |

|---|---|---|---|---|

| Electron-Donating (EDG) | Amines, Alkoxy, Thiophenes | Raises | Minimal Change | Smaller band gap, red-shifted absorption, ambipolar character |

| Electron-Withdrawing (EWG) | Cyano, Halogens, Nitro | Minimal Change | Lowers | Enhanced electron affinity, higher oxidation potential, n-type character |

Electronic and Optoelectronic Characteristics of 1,4,5,8 Naphthalenetetracarboxdiimide Systems

Frontier Molecular Orbital (FMO) Analysis in NDI Derivatives

The electronic properties of NDI derivatives are largely dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The NDI core unit possesses inherently low-lying HOMO and LUMO energy levels, with reported values around -7.6 eV and -4.4 eV, respectively. researchgate.net This low-lying LUMO level is a key factor in the n-type semiconducting behavior of these materials, facilitating stable electron transport. mdpi.com

The HOMO and LUMO energy levels of the NDI core can be systematically tuned through chemical functionalization, a critical strategy for optimizing materials for specific electronic devices. semanticscholar.org Introducing substituents at the imide nitrogen positions or directly onto the naphthalene (B1677914) core alters the electron density distribution and, consequently, the frontier orbital energies.

For instance, attaching different alkyl or aryl groups to the imide nitrogens can modify the molecular packing and electronic properties. mdpi.comresearchgate.net A study on N,N′-bis(sec-butyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide (NDI-s-Bu) and N,N′-bis(4-n-hexyloxyphenyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide (NDI-4-n-OHePh) showed a clear difference in FMO distribution. mdpi.com In NDI-s-Bu, both HOMO and LUMO orbitals are located on the aromatic core. mdpi.com In contrast, for NDI-4-n-OHePh, a spatial separation is observed: the LUMO remains on the diimide core while the HOMO is located on the aryl substituent, a result of the electron-donating alkoxy group. mdpi.com This separation can facilitate charge separation processes. mdpi.com

Furthermore, core substitution with electron-donating groups can adjust the redox properties of NDIs. rsc.org This functionalization allows for precise control over the energy levels to match the requirements of various device architectures, such as optimizing the alignment with electrode work functions to reduce charge injection barriers. semanticscholar.org

| Compound | HOMO (eV) | LUMO (eV) | Method | Source |

|---|---|---|---|---|

| NDI Core | -7.6 | -4.4 | Experimental | researchgate.net |

| NDI-s-Bu | -7.22 | -3.56 | DFT | mdpi.com |

| NDI-4-n-OHePh | -5.69 | -3.51 | DFT | mdpi.com |

| NDI-DOD-I | -5.75 | -3.36 | DFT (B3LYP-6-31G*) | researchgate.net |

Band gap engineering, the ability to control the HOMO-LUMO gap, is crucial for tailoring the optical and electronic properties of semiconductors. berkeley.eduosti.govumn.edu In NDI-based materials, the band gap can be manipulated by altering the molecular structure. One effective strategy is to create copolymers by alternating the NDI acceptor unit with various donor monomers. This approach creates an intramolecular charge transfer character that can significantly lower the band gap. rsc.org

For example, copolymerization of NDI with different selenophene (B38918) derivatives has been shown to vary the optical band gap from 1.7 eV to 1.4 eV. rsc.org The ability to tune the band gap allows for the design of materials that absorb light in specific regions of the electromagnetic spectrum, which is particularly important for applications in photovoltaics and photodetectors. researchgate.net The general principle relies on modifying the extent of π-conjugation and the electronic nature of the constituent units, which directly impacts the frontier orbital energies and their separation. berkeley.edunih.gov

Charge Carrier Mobility in NDI-Based Semiconductors

Charge carrier mobility is a key parameter that determines the performance of semiconductor devices, reflecting how quickly electrons or holes move through the material under an applied electric field. kuleuven.bemdpi.com NDI-based materials are renowned for their high electron mobility, a consequence of their planar structure and strong intermolecular π-π stacking interactions which facilitate efficient charge transport. semanticscholar.org

NDI and its derivatives are archetypal n-type (electron-transporting) organic semiconductors. semanticscholar.orgrsc.org Their electron-deficient aromatic core readily accepts and transports electrons. mdpi.com The performance of these materials in devices like organic field-effect transistors (OFETs) is heavily influenced by factors such as molecular weight, end-capping, and crystalline packing. rsc.org

For instance, polymers based on NDI and selenophene have demonstrated average field-effect electron mobilities ranging from 0.008 to 0.24 cm²/Vs. rsc.org In some cases, phenyl end-capping of these polymers led to a 3.4-fold enhancement in electron mobility. rsc.org Similarly, NDI derivatives with long-chain fluorinated alkyl groups have achieved solution-processed electron mobilities of 0.01 cm²/Vs in air. researchgate.net The robust n-type behavior and high electron mobilities make NDI derivatives primary candidates for the n-channel component in various organic electronic devices. researchgate.netnih.gov

| Material | Electron Mobility (cm²/Vs) | Measurement Condition | Source |

|---|---|---|---|

| PNDISS | ~0.008 | OFET | rsc.org |

| ePNDIBS | 0.24 | OFET | rsc.org |

| NDI with fluorinated alkyl chain | 0.01 | Solution-processed in air | researchgate.net |

| NDI-s-Bu | 4.3 x 10⁻⁴ | Electron-only device | mdpi.com |

| NDI-4-n-OHePh | 4.6 x 10⁻⁶ | Electron-only device | mdpi.com |

While NDIs are intrinsically n-type, they can be incorporated into copolymer structures to achieve ambipolar behavior, where the material can transport both electrons and holes. semanticscholar.orgresearchgate.net This is typically accomplished by combining the electron-accepting NDI unit with a strong electron-donating (hole-transporting) monomer within the same polymer backbone. acs.org

The ability to transport both charge carriers is essential for developing complex circuits like complementary metal-oxide-semiconductor (CMOS)-like logic gates from a single active material. nih.govacs.org In such copolymers, the balance between hole and electron mobility can be tuned by adjusting the ratio of the donor and acceptor units. researchgate.net For example, diketopyrrolopyrrole-based copolymers have shown balanced ambipolar transport with hole and electron mobilities of 0.065 and 0.116 cm²/Vs, respectively, after thermal annealing. nih.gov Achieving this balanced transport is crucial for efficient device operation, as it ensures that both types of charge carriers can move effectively through the semiconducting channel. mdpi.com

Electron Transfer Mechanisms in NDI-Containing Systems

Electron transfer is a fundamental process in the operation of optoelectronic devices. nih.gov In systems containing NDI, electron transfer is facilitated by the compound's low-lying LUMO, which makes it an excellent electron acceptor. researchgate.net The mechanism of electron transfer can occur through several pathways, including photoinduced electron transfer and redox hopping.

In photoinduced processes, an electron donor, upon absorbing light, can transfer an electron to the LUMO of a nearby NDI molecule. researchgate.net This process is energetically favorable and forms the basis of operation for many organic photovoltaic devices. The efficiency of this charge separation is critical for device performance. choise-efrc.org

Intermolecular Electron Transfer Processes from NDI Radical Anions

Furthermore, a photoinduced intermolecular redox-doping process has been demonstrated where a tertiary amine side chain on one NDI molecule reduces a neighboring NDI to its radical anion. rsc.org The efficiency of this doping and the stability of the resulting radical anion are influenced by substituents on the aromatic core. rsc.org Specifically, electron-withdrawing groups like cyano substituents enhance the doping yield and contribute to the air stability of the NDI radical anions formed. rsc.org

Intramolecular Electron Transfer Dynamics within NDI Dyads and Triads

The study of intramolecular electron transfer within covalently linked NDI-based systems, such as dyads and triads, provides deeper insight into the fundamental mechanisms of charge separation and recombination. In specially designed dyad compounds where NDI is selectively reduced, the rate of intramolecular electron transfer is dependent on the distance between the donor and acceptor moieties. nih.gov The distance dependence was characterized by a β value of 0.3 Å⁻¹, a value comparable to other systems with phenylene spacers. nih.gov

NDI-based triads have been synthesized to investigate complex photophysical processes, including photoinduced electron transfer (PET), intersystem crossing (ISC), and fluorescence resonance energy transfer (FRET). acs.orgnih.govresearchgate.net In a triad (B1167595) composed of a 2-bromo-6-alkylaminoNDI (singlet energy donor and spin converter) and a 2,6-dialkylaminoNDI (singlet/triplet energy acceptor), intramolecular electron transfer was observed in polar solvents. acs.orgnih.gov This was evidenced by the quenching of both fluorescence and the triplet state of the acceptor. acs.orgnih.gov

Cation-Coupled Electron Hopping Transport in NDI Metal-Organic Frameworks

In NDI-based metal-organic frameworks (MOFs), electron transport occurs via a hopping mechanism between the redox-active NDI linkers. This process is intricately coupled with the diffusion and migration of charge-balancing counter-cations within the framework's pores. nih.govnih.govacs.org The apparent diffusion coefficient for charge transport in these systems can vary by over two orders of magnitude depending on the solvent and the electrolyte cations used. nih.govnih.gov

Polaron and Bipolaron Formation in Reduced NDI Polymers

In conjugated polymers, including those incorporating NDI units, the addition of charge carriers through doping leads to the formation of localized excited states known as polarons and bipolarons. aps.org A polaron is a radical ion (cation or anion) with a spin of ±1/2, formed by the addition or removal of a single electron from the polymer backbone. nih.gov A bipolaron is a spinless, doubly charged species formed by the removal or addition of a second electron from a polaron. quora.com

The formation and stability of polarons versus bipolarons are influenced by Coulombic interactions and the concentration of dopants. aps.org Theoretical models suggest that at low doping levels, polarons are the more likely charge carriers. aps.org As the concentration of charge carriers increases, a transition from a polaron lattice to a bipolaron lattice may occur. aps.org The formation of these species is accompanied by structural distortions in the polymer chain and the appearance of new electronic transitions in their absorption spectra. researchgate.net

In chemically or electrochemically doped polymer films, the relative positions of the counterions play a crucial role in determining whether spin-paired bipolarons form. digitellinc.com When counterions are in close proximity to each other and the polymer backbone, the formation of a bipolaron is favored. digitellinc.com Conversely, if the counterions are further apart, two polarons may J-couple instead of forming a bipolaron. digitellinc.com

Redox Properties and Electrochemical Behavior of NDI Compounds

The electrochemical behavior of NDI compounds is characterized by the remarkable stability of their reduced species, which is a direct consequence of the electron-accepting nature of the naphthalene diimide core.

Reversible Reduction Processes of the NDI Core

The NDI core can undergo two sequential and reversible one-electron reductions, leading to the formation of a stable radical anion (NDI•−) and a dianion (NDI2−). nih.gov This behavior is typically observed in cyclic voltammetry experiments in polar solvents with non-coordinating electrolytes. nih.gov The ability to reversibly accept two electrons makes NDI derivatives highly promising materials for applications such as neutral aqueous organic redox flow batteries. rsc.org However, this two-step process can lead to voltage and energy losses in such devices. rsc.org Recent strategies have focused on modifying the NDI core to achieve a single-step, two-electron transfer process, thereby improving energy efficiency. rsc.org

The inherent stability of the NDI radical anion allows for its use in various applications, including the light-assisted electrochemical photoreduction of oxygen when assembled into thin films. nih.gov Furthermore, the reversible nature of the redox states has been harnessed in the development of "off-on" fluorescent sensors, where protonation and deprotonation of core substituents modulate the electronic properties of the NDI system. nih.gov

Influence of Substituents on Redox Potentials

The redox potentials of NDI compounds can be finely tuned by introducing substituents at either the imide nitrogens or the aromatic core. While substitution at the imide position primarily affects solubility and molecular packing, core substitution has a more direct and profound impact on the electronic and, consequently, the redox properties. researchgate.net

Imide Substitution: The nature of the N-substituents influences the first reduction potential. acs.orgnih.gov For instance, shifting from alkyl substituents to alkylaryl and then to thienyl groups leads to a progressive shift of the first reduction potential to less negative values (from approximately -3.72 eV to -3.83 eV, and to -3.94 eV, respectively, for the electrochemically determined LUMO level). acs.orgnih.gov This indicates that more electron-withdrawing or extended π-systems at the imide position can facilitate the reduction of the NDI core. acs.orgnih.gov

Core Substitution: Functionalization of the NDI core allows for precise control over its electronic properties. rsc.org Introducing electron-donating groups, such as amines, can significantly alter the redox behavior. For example, a "regional charge buffering" strategy utilizing core-substituted electron-donating groups has been employed to achieve a one-step, two-electron transfer in NDI derivatives for redox flow batteries. rsc.org Conversely, attaching electron-withdrawing substituents to the core makes the NDI unit more electron-deficient, or π-acidic. rsc.org For example, the introduction of cyano groups leads to an NDI derivative with a higher doping yield and greater air stability of its radical anion. rsc.org The effect of various substituents on the redox potentials of quinone-based systems, which share electronic similarities with NDIs, has been systematically studied, showing that electron-donating groups like hydroxyl and methoxy (B1213986) generally lower the redox potential, while electron-withdrawing groups like fluoro, cyano, and nitro increase it. nih.gov

Table of First Reduction Potentials for N-Substituted NDI Derivatives

| N-Substituent Type | First Reduction Potential (LUMO level) |

|---|---|

| Alkyl | ~ -3.72 eV |

| Alkylaryl | ~ -3.83 eV |

| Thienyl | ~ -3.94 eV |

Data sourced from electrochemical measurements. acs.orgnih.gov

Supramolecular Chemistry and Self Assembly Principles of 1,4,5,8 Naphthalenetetracarboxdiimide

Driving Forces for NDI Self-Assembly

The spontaneous organization of NDI molecules into well-defined supramolecular structures is governed by a delicate balance of several non-covalent interactions. These forces, acting in concert, dictate the final architecture and properties of the resulting assembly. The primary driving forces include π-π stacking, hydrogen bonding, hydrophobic effects, charge-transfer interactions, and electrostatic forces, each of which can be tuned through synthetic modification of the NDI core. acs.org

The large, electron-deficient π-surface of the NDI core is the primary driver for strong π-π stacking interactions. These interactions cause NDI molecules to arrange in a co-facial manner, forming columnar aggregates or "π-stacks." This arrangement is crucial for charge transport, making NDI-based materials promising for organic electronics. acs.org The strength and geometry of these stacks can be precisely controlled. For instance, in a metal-organic framework containing radical-anionic NDI units, an unusually short centroid-to-centroid distance of 3.207 Å was observed, indicating very strong π-π interactions. rsc.org The functionalization of the NDI core at the imide positions can influence the stacking arrangement, leading to different electronic properties. nih.gov The formation of these π-oligomers in solution can be identified by a characteristic broad absorption band at wavelengths beyond 400 nm. acs.org While π-stacking is a dominant force, its interplay with other interactions, such as hydrogen bonding, is often synergistic, with one force facilitating and reinforcing the other. acs.org

Hydrogen bonding is a powerful and directional tool for programming the self-assembly of NDI derivatives. By introducing functional groups capable of forming hydrogen bonds, such as carboxylic acids or amides, highly ordered and stable supramolecular structures can be achieved. In a series of carboxylic acid-functionalized NDIs, self-assembly was driven by the synergistic effect of hydrogen bonding between the acid groups (in a syn-syn catemer motif) and π-stacking between the NDI cores. acs.org Temperature-dependent studies revealed the high thermal stability of these hydrogen-bonded assemblies, and experiments showed that the presence of a protic solvent like methanol (B129727) could suppress self-assembly, highlighting the decisive role of hydrogen bonding in these systems. acs.org In some cases, π-stacking is considered more a consequence of the primary hydrogen-bonding interactions rather than the initial cause for assembly. acs.org Related naphthalenedicarboxamide structures have been shown to form one-dimensional, ladder-like motifs stabilized by a combination of C¹₁(4) chains and R²₂(8) rings, leading to the formation of extensive 2D sheets. researchgate.net

Hydrophobic interactions, driven by the tendency of nonpolar molecules or molecular segments to aggregate in aqueous media, are a critical factor in the self-assembly of amphiphilic NDI derivatives. nih.gov This principle, often referred to as solvophobic control, utilizes the differential solubility of molecular components to guide the formation of specific nanostructures. The self-assembly of carboxylic acid-functionalized NDI derivatives demonstrates this concept clearly: in a "good" solvent like chloroform (B151607), the molecules exist as monomers, while in a "bad" solvent such as methylcyclohexane (B89554), they aggregate into ordered structures. acs.org This solvent-driven assembly is fundamental to creating complex architectures. By using mixtures of solvents, such as THF/water or THF/methylcyclohexane, the solvophobic effect can be fine-tuned to produce a variety of morphologies, including flower-like and grass-like structures from a single NDI-peptide conjugate. researchgate.netresearchgate.net A delicate balance between electrostatic repulsion from charged groups and hydrophobic interactions is crucial for the successful self-assembly of NDI-peptide conjugates in aqueous solutions. nih.gov

The electron-accepting nature of the NDI core makes it an ideal component for forming charge-transfer (CT) complexes with electron-donating molecules. These interactions can act as a powerful driving force for co-assembly, leading to materials with unique photophysical and electronic properties. For example, co-crystallization of an NDI-based molecular triangle with the electron donor tetrathiafulvalene (B1198394) (TTF) results in the formation of 2D tessellated patterns directed by CT interactions. oup.com The confinement of TTF within the NDI triangle's cavity enhanced the CT character, evidenced by a broad absorption band in the near-infrared region. oup.com Similarly, stable supramolecular CT complexes have been self-assembled from an NDI-functionalized acceptor and donors like picric acid or 3,5-dinitrosalicylic acid. nih.gov These CT interactions have also been harnessed to create functional systems like supramolecular mechanofluorophores, where the fluorescence of a pyrene (B120774) donor is quenched by an NDI acceptor until a mechanical force separates them. acs.org

Electrostatic interactions play a key role in the assembly of charged NDI derivatives, particularly zwitterionic systems that contain both positive and negative charges within the same molecule. These interactions can modulate and control the dominant π-π stacking forces. In a series of zwitterionic NDI derivatives, introducing charged centers was shown to effectively tune the π-π interactions between molecules. oup.com Single-crystal X-ray analysis of one such zwitterionic NDI revealed a distinct parallel-staggered stacking pattern with a face-to-face π-π distance of 3.45 Å. oup.com The synthesis of stable, isolable zwitterionic NDI radicals has also been achieved, creating novel materials with unique electronic properties. acs.orgnih.gov The interplay between repulsive electrostatic forces and attractive van der Waals or π-stacking forces is critical in determining the final packing structure and properties of these charged supramolecular systems. researchgate.net These interactions are fundamental in designing materials where charge regulation is key, such as in hydrogels for controlled molecular release. rsc.org

Controlled Morphologies of NDI Self-Assemblies

The ability to control the final morphology of self-assembled structures is paramount for tailoring their function. NDI derivatives have proven to be exceptionally versatile, forming a wide array of nanostructures, including nanofibers, nanoribbons, nanosheets, nanotubes, vesicles, and complex flower-like architectures. The final morphology is highly sensitive to the molecular design and the assembly conditions. acs.orgnih.gov

For instance, the length of a flexible spacer can have a profound impact. In a series of carboxylic acid-appended NDIs, increasing the number of methylene (B1212753) units (n) in the spacer between the NDI core and the acid group caused a gradual morphological shift from 2D nanosheets to 1D nanofibers. acs.org Similarly, the choice of solvent is a powerful tool for morphological control. A single NDI derivative bearing four carbamate (B1207046) groups was shown to form nanobelts, nanospheres, nano-corals, and microflowers simply by changing the solvent mixture. researchgate.net The pH of the solution can also direct the assembly; NDI-lysine amphiphiles form nanotubes, but their specific structure differs at pH 7 versus pH 12, and tripeptide-NDI conjugates form spheres in acidic solution but bamboo-leaf shapes in basic solution. acs.orgglobethesis.com Furthermore, concentration and temperature can serve as triggers for morphological transitions, with NDI assemblies changing from block-like to needle-like to flower-like structures with increasing concentration, or from vesicles to micelles upon heating. acs.orgnih.gov

This high degree of control allows for the rational design of NDI-based nanomaterials with specific shapes and, consequently, specific properties for targeted applications.

Interactive Data Tables

Table 1: Effect of Spacer Length on NDI Assembly Morphology This table summarizes the findings on how the length of the methylene spacer in carboxylic acid-functionalized NDIs influences the resulting supramolecular morphology, as determined by Atomic Force Microscopy (AFM).

| Derivative (Spacer units, n) | Observed Morphology |

| n=1 | 2D Nanosheets |

| n=2 | 2D Nanosheets |

| n=3 | 1D Nanofibers |

| n=4 | 1D Nanofibers |

| Data sourced from research on carboxylic acid-functionalized NDI chromophores. acs.org |

Table 2: Morphological Control of NDI Derivatives via Self-Assembly Conditions This table illustrates the diverse nanostructures achievable from NDI derivatives by tuning external conditions such as solvent, pH, and concentration.

| NDI Derivative System | Condition | Resulting Morphology | Reference |

| Anionic NDI + Cationic Surfactant | Varied Component Concentration | Spheres, Rods, Helical Structures, Sheets | researchgate.net |

| NDI-Dipeptide | Placement of NDI group | Helical Nanofibers or Twisted Nanoribbons | nih.gov |

| NDI-Lysine Amphiphile | pH 12 vs. pH 7 | Different Nanotube Structures | acs.org |

| NDI-Peptide Bolaamphiphile | THF/Methylcyclohexane vs. THF/H₂O | Flower-like vs. Grass-like Structures | researchgate.net |

| Tripeptide-NDI | Acidic vs. Basic Solution | Spherical vs. Bamboo-leaf-like Structures | globethesis.com |

| NDI with Hydrazide/Hydroxy Groups | Temperature | Reverse-Vesicular to Reverse-Micellar Transition | nih.gov |

Formation of One-Dimensional Nanostructures (Nanofibers, Nanotubes, Nanoribbons)

The propensity of NDI derivatives to form one-dimensional (1D) nanostructures is a cornerstone of their application in materials science. These structures, including nanofibers, nanotubes, and nanoribbons, arise from the directional and hierarchical assembly of individual NDI molecules.

The formation of these 1D architectures is often driven by a combination of π-π stacking and hydrogen bonding. For instance, NDI derivatives appended with dipeptide groups have been shown to self-assemble into either helical nanofibers or twisted nanoribbons in aqueous solutions. nih.gov In these systems, the peptide moieties form β-sheet-like hydrogen bonds, which, in concert with the π-π stacking of the NDI cores, direct the assembly process. nih.gov The resulting nanostructures can exhibit properties akin to amyloid fibrils. nih.gov

Similarly, a donor-acceptor-donor (D-A-D) type NDI chromophore has been demonstrated to form nanotubular structures in n-decane. nih.govrsc.org This self-assembly process is highly cooperative and leads to the formation of gels. nih.govrsc.org The initial step involves hydrogen bonding between the imide groups, leading to a supramolecular polymer chain, which then further assembles into sheet-like structures that curve and close to form nanotubes. nih.govmpg.de The width of these nanotubes can be in the range of 100-150 nm with lengths extending to several micrometers. nih.gov

The morphology of the resulting 1D nanostructure can be finely tuned by modifying the chemical structure of the NDI derivative. For example, the introduction of carboxylic acid functional groups with varying lengths of methylene spacers between the NDI core and the acid group can shift the morphology from 2D nanosheets to 1D nanofibers. nih.gov

| Nanostructure Type | Key Driving Interactions | Typical Dimensions | Reference |

| Helical Nanofibers | β-sheet H-bonding, π-π stacking | - | nih.gov |

| Twisted Nanoribbons | β-sheet H-bonding, π-π stacking | - | nih.gov |

| Nanotubes | H-bonding, J-aggregation | Width: 100-150 nm, Length: several μm | nih.govrsc.org |

| Nanofibers | H-bonding (syn-syn catemer), π-π stacking | - | nih.gov |

Formation of Two-Dimensional Nanosheets and Spherical Aggregates

Beyond one-dimensional structures, NDI derivatives can also self-assemble into two-dimensional (2D) nanosheets and spherical aggregates. The final morphology is often the result of a delicate balance between various non-covalent interactions.

The formation of 2D nanosheets is often observed in systems where the intermolecular interactions are sufficiently strong to promote growth in two dimensions. For instance, carboxylic acid-functionalized NDI derivatives with a small number of methylene spacers (n=1-2) have been shown to form 2D nanosheets. nih.gov This is attributed to the synergistic effect of hydrogen bonding between the carboxylic acid groups and π-stacking of the NDI cores. nih.gov

Spherical aggregates can also be formed, particularly in systems where the self-assembly process is kinetically controlled or when specific solvent conditions are employed. mdpi.com These aggregates can range from well-defined nanospheres to more irregular structures. mdpi.comresearchgate.net In some cases, these spherical structures can be intermediates that eventually transform into more thermodynamically stable morphologies. researchgate.net The formation of these aggregates is influenced by factors such as the competition between short-range attractive forces and long-range repulsive forces between the molecules. rsc.org

Influence of Solvent Polarity and Composition on NDI Assembly Morphology

The choice of solvent plays a critical role in directing the self-assembly of NDI derivatives, profoundly influencing the morphology of the resulting nanostructures. nih.gov The polarity and composition of the solvent can alter the strength and nature of non-covalent interactions, leading to different aggregation patterns. nih.gov

In general, "good" solvents that can effectively solvate the NDI molecules tend to favor the monomeric or disassembled state, while "bad" solvents that have poor interactions with the NDI derivatives promote aggregation. nih.gov For example, carboxylic acid-functionalized NDIs exist as monomers in a good solvent like chloroform but self-assemble in a poor solvent like methylcyclohexane. nih.gov

The polarity of the solvent can directly impact hydrogen bonding interactions. nih.gov Protic solvents, such as methanol, can disrupt the hydrogen bonds that are crucial for the self-assembly of certain NDI derivatives, thereby suppressing aggregation. nih.gov This highlights the decisive role of hydrogen bonding in directing the assembly process. nih.gov

Furthermore, the solvent can influence the type of aggregate formed. For a particular NDI derivative, changing the solvent from a nonpolar to a polar one can lead to a switch in the supramolecular chirality and a transformation in the morphology from nanofibers to nanotubes and microtubes. nih.gov This demonstrates that the interactions between the NDI derivative and the solvent molecules can subtly alter the molecular packing and, consequently, the final self-assembled structure. nih.gov For instance, studies on a specific NDI derivative have shown that in a mixture of methylcyclohexane (MCH) and chloroform (CHCl3), the preparation method can lead to either J-type nanorods or more flexible H-type nanofibers. nih.govresearchgate.net

| Solvent Condition | Effect on NDI Assembly | Resulting Morphology | Reference(s) |

| "Good" Solvent (e.g., Chloroform) | Favors monomeric state | Disassembled | nih.gov |

| "Bad" Solvent (e.g., Methylcyclohexane) | Promotes self-assembly | Aggregates (nanofibers, nanosheets) | nih.gov |

| Protic Solvent (e.g., Methanol) | Disrupts hydrogen bonding | Suppressed assembly | nih.gov |

| Varying Polarity | Alters molecular packing and chirality | Nanofibers, Nanotubes, Microtubes | nih.gov |

| MCH/CHCl3 mixtures | Pathway dependent on preparation | J-type nanorods or H-type nanofibers | nih.govresearchgate.net |

Supramolecular Polymerization of NDI Derivatives

Supramolecular polymerization is a process where monomeric units are linked together via non-covalent interactions to form polymer-like chains. NDI derivatives are excellent candidates for supramolecular polymerization due to their strong propensity for π-π stacking and the ability to incorporate hydrogen bonding moieties. rsc.org

The resulting supramolecular polymers can exhibit properties that are characteristic of conventional polymers, such as film formation and phase separation, while also offering the structural precision of smaller oligomers. nih.gov

Cooperative Supramolecular Polymerization Pathways

The supramolecular polymerization of NDI derivatives can proceed through a cooperative mechanism. nih.govrsc.org In a cooperative process, the initial formation of a small nucleus is energetically unfavorable, but the subsequent addition of monomers to the growing chain becomes progressively easier. This leads to a sharp transition from a monomeric state to a polymeric state once a critical concentration is reached.

A prime example is the supramolecular polymerization of a diamino-substituted NDI derivative in n-decane. mpg.de This process is initiated by hydrogen bonding, forming a nucleus with a degree of polymerization of approximately 20-25 units. nih.govmpg.de This initial H-bonded chain then facilitates J-aggregation in an orthogonal direction, leading to the formation of a sheet-like structure that ultimately evolves into nanotubes. nih.govmpg.de The cooperative nature of this assembly is revealed through temperature-dependent UV/Vis spectroscopy and can be analyzed using the nucleation-elongation model. nih.govmpg.de Such cooperative polymerization can also be influenced by competing pathways, where different types of aggregates, such as J-type nanorods and H-type nanofibers, can be formed from the same initial state depending on the preparation method. nih.govresearchgate.net

Kinetically Trapped Aggregates in NDI Supramolecular Systems

The self-assembly landscape of NDI derivatives is not always governed by thermodynamics alone. Kinetically trapped states, which are metastable structures that are not the most thermodynamically stable, can often be formed. rsc.org These kinetic aggregates can persist for extended periods and their formation is highly dependent on the assembly pathway. nih.gov

The existence of kinetically trapped states arises from energy barriers in the self-assembly process. researchgate.net For instance, the folding of a monomer into a specific conformation that is different from its conformation within the final aggregate can slow down its participation in the thermodynamically favored nucleation-growth process. researchgate.net This can lead to the formation of intermediate aggregates that can be observed using spectroscopic and imaging techniques. nih.gov

Host-Guest Chemistry Involving NDI

Host-guest chemistry involves the formation of a complex between a "host" molecule, which typically has a cavity or binding site, and a "guest" molecule or ion that is bound within the host. wikipedia.org The electron-deficient aromatic surface of NDI makes it an excellent candidate for acting as a host for electron-rich guest molecules through π-π stacking and charge-transfer interactions.

NDI-based macrocycles have been synthesized and their host-guest chemistry with various guest molecules has been investigated. researchsummit.ie These macrocyclic hosts can encapsulate guests within their cavities, leading to applications in chemical sensing and catalysis. researchsummit.ie

Furthermore, NDI derivatives can be incorporated into more complex systems for molecular recognition. For example, an NDI chromophore functionalized with a zinc-dipicolylethylenediamine complex can form helical supramolecular polymers in the presence of adenosine (B11128) triphosphate (ATP). acs.org Interestingly, the same host forms a supramolecular polymer with the opposite handedness when interacting with adenosine monophosphate (AMP), demonstrating selective recognition. acs.org

The binding in these host-guest systems is driven by a combination of non-covalent interactions, including C-H···π, cation···π, and sometimes hydrogen bonding. jyu.fi The study of NDI-based host-guest chemistry is a rapidly developing area with potential applications in molecular switching devices, ion channels, and even for modulating the reactivity of encapsulated guests. nitschkegroup-cambridge.comacs.org

| Host | Guest(s) | Key Interactions | Potential Application | Reference(s) |

| NDI-based Macrocycle | Various aromatic guests | π-π stacking, Charge-transfer | Chemical sensing, Catalysis | researchsummit.ie |

| NDI-Zn-dipicolylethylenediamine | ATP, AMP | Electrostatic, π-π stacking | Molecular recognition, Chiral switching | acs.org |

| Naphthocage | Aromatic cations (e.g., tetrathiafulvalene, methyl viologen) | C-H···O, C-H···π, cation···π | Redox-controlled guest release | jyu.fi |

| NDI derivatives | Aromatic systems | Anion-π interactions | Gelators for sensing | acs.org |

Cyclodextrin (B1172386) Inclusion Complexes with NDI

Cyclodextrins (CDs) are cyclic oligosaccharides composed of α-1,4-linked glucopyranose units, forming a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov This structure allows them to encapsulate hydrophobic guest molecules in aqueous solutions. nih.govnih.gov While the inclusion of various aromatic compounds within cyclodextrins is a well-documented phenomenon, specific experimental research on the inclusion complexes of 1,4,5,8-Naphthalenetetracarboxdiimide (NDI) and its derivatives with cyclodextrins is limited in publicly available literature.

Theoretical and computational studies, however, can provide insights into the potential interactions between NDIs and cyclodextrins. Computational methods such as DFT (Density Functional Theory) and molecular dynamics simulations are employed to model the geometry, interaction energies, and stability of host-guest complexes. nih.govnih.govresearchgate.net For instance, studies on similar aromatic guest molecules have shown that the formation of an inclusion complex is often driven by the hydrophobic effect and van der Waals interactions between the guest and the cyclodextrin cavity. nih.gov The stability of such complexes is quantified by the association constant (Ka), which can be determined using various techniques including UV-Vis and NMR spectroscopy. nih.gov

In the absence of direct experimental data for NDI-cyclodextrin complexes, the following table presents general data on the complexation of other aromatic molecules with β-cyclodextrin to illustrate the typical range of association constants.

| Guest Molecule | Cyclodextrin | Association Constant (Ka) [M-1] | Technique |

| Naphthylethanol | β-CD | 1.8 x 105 s-1 (exit rate) | Quenching Methodology |

| Azomethine | β-CD | 1.29 x 104 | UV-Vis Spectrophotometry |

This table presents data for other aromatic molecules to provide context due to the limited availability of data for NDI-cyclodextrin complexes.

Theoretical investigations into the inclusion of aromatic compounds in cyclodextrins suggest that the orientation of the guest molecule within the host cavity is crucial for complex stability. nih.gov The dimensions of the cyclodextrin cavity (α-, β-, or γ-CD) and the size and shape of the NDI derivative would be critical factors in determining the stoichiometry and stability of any potential inclusion complexes. nih.gov Future experimental research is necessary to fully elucidate the supramolecular chemistry of NDIs with cyclodextrins.

Advanced Material Applications of 1,4,5,8 Naphthalenetetracarboxdiimide

NDI in Organic Electronic Devices

Organic Photovoltaic (OPV) Cells

NDI as Electron Transport Layer (ETL) Material in Perovskite Solar Cells (PSCs)

In the architecture of a perovskite solar cell (PSC), the electron transport layer (ETL) plays a critical role in extracting and transporting photogenerated electrons from the perovskite absorber layer to the electrode while blocking holes. nih.govrsc.orgresearchgate.net The efficiency and stability of PSCs are highly dependent on the material chosen for the ETL. rsc.org NDI derivatives have emerged as promising n-type organic semiconductor materials for this purpose due to their inherent electron-accepting nature. researchgate.net

The function of the ETL is to ensure efficient charge separation and collection, which directly impacts the short-circuit current density (Jsc) and fill factor (FF) of the solar cell. rsc.org Materials designed for ETLs should possess high electron mobility and suitable energy levels that align with the conduction band of the perovskite material to facilitate electron injection. nih.gov Theoretical studies on designing ETL materials have shown that modifying core structures, such as phthalocyanines with electron-withdrawing groups, can create ETL-like behavior with improved stability and charge mobility. nih.gov While specific research focusing solely on NDI as the primary ETL in top-performing PSCs is still developing, its fundamental electronic properties make it a strong candidate for future exploration in this role, analogous to other n-type organic semiconductors used for this purpose. rsc.orgresearchgate.net

NDI-Based Cathode Interlayer (CIL) Materials

Cathode interlayer materials (CILs) are a crucial component in high-performance organic photovoltaics (OPVs), including non-fullerene organic solar cells. researchgate.netnih.gov They are inserted between the active layer and the cathode to improve device performance by tuning the work function of the electrode for better energy level alignment, reducing the energy barrier for electron extraction, and passivating surface defects. researchgate.netbeilstein-journals.org

NDI derivatives, along with the structurally related perylene (B46583) diimides (PDIs), are recognized as excellent n-type self-doped organic semiconductors for CIL applications. researchgate.net Their low-lying lowest unoccupied molecular orbital (LUMO) energy levels and high electron mobilities are key to their effectiveness. researchgate.net For instance, silicon naphthalocyanine tetraimide derivatives have been successfully employed as CILs in organic solar cells. nih.gov These materials exhibit deep LUMO energy levels (below -3.90 eV), good thermal stability, and high electron mobility, which boosted the power conversion efficiency (PCE) of a PM6:Y6-based device to 16.71%. nih.gov The effectiveness of these CILs was maintained over a wide range of layer thicknesses (4–25 nm), highlighting their robust performance. nih.gov

The design strategy for these CILs often involves introducing functional groups to the NDI or related diimide core. These modifications enhance solubility for processing from environmentally friendly "green" solvents and fine-tune the electronic properties to optimize the interface with the cathode. beilstein-journals.org

Table 1: Performance of Solar Cells Utilizing Diimide-Based Cathode Interlayer Materials

| CIL Material | Active Layer | PCE (%) | Electron Mobility (cm²/V·s) | Reference |

| t-PyDIN | PM6:BTP-eC9 | 18.25% | Not Specified | nih.gov |

| SiNcTI-Br | PM6:Y6 | 16.71% | 7.81 x 10⁻⁵ | nih.gov |

| PDIN-B | PM6:Y6 | ~13% | Not Specified | beilstein-journals.org |

| PDIN-FB | PM6:Y6 | ~13% | Not Specified | beilstein-journals.org |

This table presents data on cathode interlayer materials based on diimide structures, including pyrene (B120774) diimide (PyDI) and naphthalocyanine tetraimide (NcTI), which are structurally and functionally related to NDI.

Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), materials based on the NDI scaffold can be utilized due to their electron-transporting properties and photoluminescence. nih.govrsc.org An OLED functions by the recombination of electrons and holes injected from the cathode and anode, respectively, within an emissive layer (EML). pku.edu.cn This process generates excitons, which then decay radiatively to produce light. pku.edu.cn The device architecture typically includes an electron transport layer (ETL) and a hole transport layer (HTL) to facilitate efficient charge migration to the EML. pku.edu.cn

Naphthalene-based polymers are considered suitable materials for blue-emitting OLEDs. mdpi.com While many reported polymers use 1,5- or 2,6-naphthalene linkages, 1,4-naphthalene-based materials have also been investigated. mdpi.com In some device architectures, NDI derivatives can function as the ETL or as a component of the emissive layer itself. nih.gov For example, studies on 1,8-naphthalimide (B145957) derivatives, which share a similar imide structure, have explored their use as host materials for phosphorescent dopants in OLEDs. nih.gov In one configuration, a doped naphthalimide derivative layer served as the luminescent layer, while an undoped layer acted as a hole-blocker, demonstrating the versatility of these structures within an OLED device. nih.gov The interplay between the NDI-based material and dopants can significantly influence the device's emission color and efficiency. nih.gov

Table 2: Performance of OLEDs with Naphthalimide Derivatives

| Device Type | Naphthalimide Role | Dopant | Peak Efficiency | Reference |

| Type 1 | Doped Emitter & Hole-Blocker | btpIr | 1.7%, 1.3 lm/W | nih.gov |

| Type 2 | Hole-Blocker Only | btpIr | 3.2%, 2.3 lm/W | nih.gov |

This table shows the performance of OLEDs using N-2,6-dibromophenyl-1,8-naphthalimide (niBr), a related naphthalimide compound.

NDI in Energy Storage Systems

The redox activity of the NDI core makes it a highly attractive candidate for active materials in next-generation energy storage systems, moving beyond traditional inorganic materials.

Aqueous Organic Redox Flow Batteries (AORFBs) using NDI Derivatives

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, scalability, and safety. nih.govmdpi.com These batteries store energy in liquid electrolytes containing dissolved organic redox-active species. nih.gov The performance of an AORFB is determined by key metrics of its electrolytes, including redox potential, solubility, chemical stability, and reaction kinetics. nih.govnih.gov

NDI derivatives have been investigated as redox-active molecules, typically for the negative electrolyte (anolyte). Their electron-deficient nature allows them to undergo stable and reversible reduction and oxidation cycles. The redox potential and solubility of NDI compounds can be precisely tuned through molecular engineering, such as by attaching various functional side groups to the nitrogen atoms or the aromatic core. nih.gov This tunability is a significant advantage of organic molecules over traditional metal-based systems. nih.gov The primary challenge for the broader adoption of all-organic AORFBs is the development of a positive electrolyte (catholyte) material with sufficiently high stability and redox potential to achieve cell voltages greater than 1 V. nih.gov

NDI-Containing Anode Materials for Rechargeable Batteries (e.g., Lithium-ion, Potassium-ion)

NDI and its parent compound, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), have been identified as high-performance organic anode materials for rechargeable batteries, including lithium-ion batteries (LIBs). researchgate.netnih.gov These organic materials offer several advantages, such as the potential for metal-free, flexible, and environmentally friendly energy storage systems. researchgate.net The planar π-stacked structure of the NDI core provides a framework for the reversible intercalation and de-intercalation of ions like Li⁺. researchgate.net

However, small molecule organic materials like NTCDA can suffer from high solubility in common battery electrolytes, leading to poor cycling stability. nih.govnih.gov A successful strategy to overcome this is to graft the NDI/NTCDA unit onto a larger, less soluble macromolecule. In one study, NTCDA was grafted onto a nickel phthalocyanine (B1677752) (NiPc) macrocycle. nih.govnih.gov This new composite material, TNTCDA-NiPc, exhibited greatly improved performance as a LIB anode compared to NTCDA alone. nih.gov The initial discharge capacity at a current density of 2 A g⁻¹ was 859.8 mAh g⁻¹, significantly higher than the 247.4 mAh g⁻¹ for the NTCDA electrode. nih.gov Furthermore, after 379 cycles, the capacity retention was 135.3%, demonstrating excellent cycling stability by exposing more active sites and reducing dissolution in the electrolyte. nih.govnih.gov Metal-1,4,5,8-naphthalenetetracarboxylates have also been synthesized and shown to have good electrochemical performance and stability as anode materials for LIBs. researchgate.net

Table 3: Performance of NDI-Based Anode Materials in Lithium-Ion Batteries

| Anode Material | Initial Discharge Capacity (at 2 A g⁻¹) | Capacity Retention (after 379 cycles) | Key Feature | Reference |

| TNTCDA-NiPc | 859.8 mAh g⁻¹ | 135.3% | Grafted onto macromolecule to reduce solubility | nih.gov |

| NTCDA | 247.4 mAh g⁻¹ | ~19% (estimated) | Ungrafted small molecule | nih.govnih.gov |

NDI in Sensing Applications

The strong luminescence and electron-accepting properties of NDI-based structures also make them suitable for use in fluorescent chemical sensors. These sensors often operate via a mechanism of luminescence quenching, where the presence of a specific analyte interacts with the NDI-based material and diminishes its fluorescent signal.

Metal-organic frameworks (MOFs) incorporating linkers derived from naphthalene-1,4,5,8-tetracarboxylic acid have demonstrated high sensitivity for detecting various substances. researchgate.net For example, certain lanthanide-based MOFs constructed with this linker show strong ligand-based luminescence that is quenched in the presence of nitroaromatic compounds like nitrobenzene, as well as specific metal ions such as Fe³⁺ and Cr₂O₇²⁻. researchgate.net This quenching effect allows the MOF to act as a highly selective and sensitive fluorescent sensor for these analytes. researchgate.net Similarly, MOFs based on naphthalene-1,4-dicarboxylic acid have also been shown to be effective fluorescent sensors for nitrobenzene. rsc.orgresearchgate.net The sensing mechanism relies on the electronic interaction between the electron-rich analyte and the electron-deficient naphthalene-based linker within the MOF structure.

NDI in Catalysis

The electron-deficient nature of the NDI core makes it an intriguing component in the design of novel catalysts. Its ability to engage in specific non-covalent interactions, particularly anion-π interactions, opens up new avenues for catalytic reaction mechanisms.